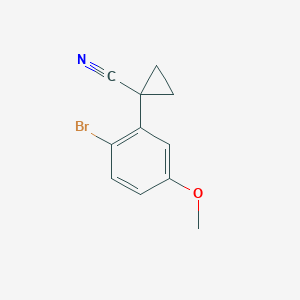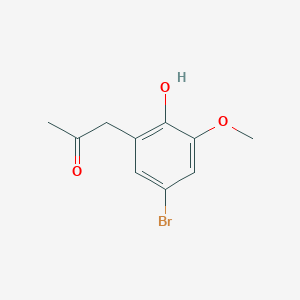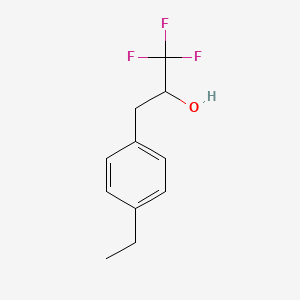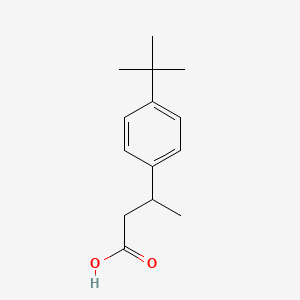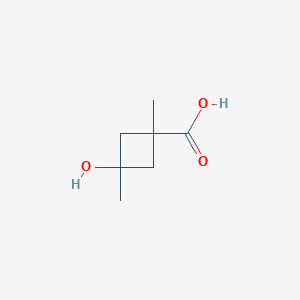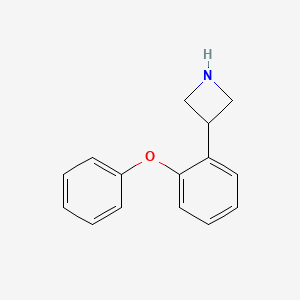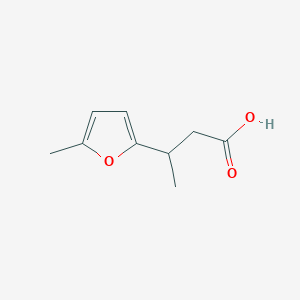![molecular formula C10H20ClNO2 B13598479 1-{1,9-Dioxaspiro[5.5]undecan-2-yl}methanaminehydrochloride](/img/structure/B13598479.png)
1-{1,9-Dioxaspiro[5.5]undecan-2-yl}methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1,9-dioxaspiro[55]undecan-2-yl}methanamine hydrochloride is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a spiro linkage between a dioxane ring and an amine group, which is further stabilized by the hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1,9-dioxaspiro[5.5]undecan-2-yl}methanamine hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the reaction of a suitable diol with an amine under acidic conditions to form the spiro linkage. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 1-{1,9-dioxaspiro[5.5]undecan-2-yl}methanamine hydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-{1,9-dioxaspiro[5.5]undecan-2-yl}methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amine compounds.
Scientific Research Applications
1-{1,9-dioxaspiro[5.5]undecan-2-yl}methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and as a potential therapeutic agent in drug discovery.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals with specific biological activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{1,9-dioxaspiro[5.5]undecan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
1-{1,9-dioxaspiro[5.5]undecan-2-yl}methanamine hydrochloride can be compared with other similar compounds, such as:
1-{1,9-dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the amine group.
2,9-dioxaspiro[5.5]undecan-3-yl}methanamine: Another related compound with a different position of the spiro linkage and amine group.
The uniqueness of 1-{1,9-dioxaspiro[5.5]undecan-2-yl}methanamine hydrochloride lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H20ClNO2 |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
1,9-dioxaspiro[5.5]undecan-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c11-8-9-2-1-3-10(13-9)4-6-12-7-5-10;/h9H,1-8,11H2;1H |
InChI Key |
YIDSXBKFJJVPNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC2(C1)CCOCC2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


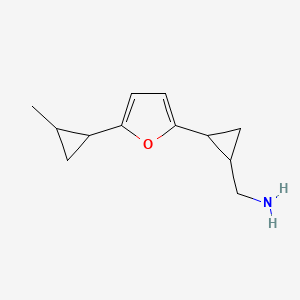

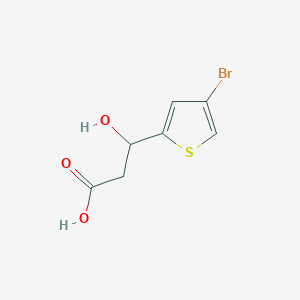

![benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13598408.png)
